molecular formula C₅H₇D₅O₂ B1152784 1,2-Pentanediol-d5

1,2-Pentanediol-d5

Cat. No.: B1152784
M. Wt: 109.18
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Pentanediol-d5 is a deuterium-labeled analog of 1,2-Pentanediol (CAS 5343-92-0), where five hydrogen atoms are replaced with deuterium. This stable isotope incorporation makes it an invaluable tool in modern scientific research. The base compound, 1,2-Pentanediol, is a versatile diol known for its humectant (moisture-retaining) and broad-spectrum antimicrobial properties, functioning as a colorless, viscous liquid that is miscible with water and various organic solvents . Physical & Chemical Properties (of base compound): • Chemical Formula: C5H12O2 • Molecular Weight: 104.15 g/mol • Boiling Point: 206 °C • Density: ~0.971 g/mL at 25°C • Flash Point: 104 °C Research Applications & Value: While the non-labeled compound is widely used in cosmetics as a humectant and preservative booster, and in agrochemicals as a key intermediate for synthesizing fungicides like propiconazole , the deuterated form (d5) opens doors for advanced research. Its primary research value lies in its use as an internal standard for quantitative mass spectrometry, a tracer for studying metabolic pathways and biodegradation, and a probe for investigating reaction mechanisms via Kinetic Isotope Effect (KIE) studies. Researchers utilize it in the development of analytical methods and in the synthesis of deuterated target molecules for various experimental purposes. Safety and Handling: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The base compound has a low acute toxicity profile (e.g., oral LD50 in rats >12,700 mg/kg) but may cause slight eye irritation . Appropriate safety precautions, including the use of gloves and eye protection, should always be followed.

Properties

Molecular Formula

C₅H₇D₅O₂

Molecular Weight

109.18

Synonyms

(±)-Pentane-1,2-diol-d5;  1,2-Dihydroxypentane-d5;  1,2-Pentylene Glycol-d5;  Diol PD-d5;  Hydrolite 5-d5;  NSC 513-d5

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1,2-Pentanediol-d5 serves as a valuable intermediate in synthetic organic chemistry. Its unique isotopic labeling allows researchers to trace the pathways of reactions and understand mechanisms more clearly. For instance, it has been utilized in the selective hydrogenolysis of furfural to produce 1,2-pentanediol using advanced catalytic systems. A study reported that a Pt–Fe bimetallic catalyst demonstrated high efficiency in converting furfural into 1,2-pentanediol under mild conditions, highlighting the compound's potential in green chemistry applications .

Material Science

In material science, this compound is incorporated into various polymer formulations. Its properties enhance the performance of bio-based polymers derived from lignin and other renewable resources. Recent research has indicated that lignin-derived resins incorporating this compound exhibit improved thermomechanical properties compared to traditional petroleum-based resins. These advancements are crucial for developing sustainable materials that can replace conventional plastics .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material due to its distinct isotopic composition. It can be used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy of measurements and analyses. The deuterated form helps in reducing the background noise in NMR spectra, thus providing clearer results when studying complex mixtures or reaction products .

Case Study 1: Catalytic Conversion of Biomass

A notable case study involved the catalytic conversion of biomass-derived furfural into 1,2-pentanediol using a novel Pt–Fe catalyst. The reaction was optimized under varying conditions, demonstrating that the catalyst maintained stability over extended periods while achieving high conversion rates. This research underscores the potential of this compound as a key product in sustainable chemical processes aimed at reducing reliance on fossil fuels .

Case Study 2: Development of Bio-Based Polymers

Another significant application was documented in the development of bio-based polyesters from lignin and other natural sources. The incorporation of this compound into these formulations resulted in enhanced mechanical properties and thermal stability. This case study illustrates how deuterated compounds can play a critical role in advancing material science by enabling the creation of more efficient and environmentally friendly materials .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 1,2-pentanediol-d5 with analogs, including chain length isomers and stereoisomers:

Compound Molecular Formula Molecular Weight CAS Number Key Physical Properties
This compound C₅H₇D₅O₂ ~109.15 N/A Deuterated form; enhanced stability in NMR studies; reduced vibrational energy .
1,2-Pentanediol C₅H₁₂O₂ 104.15 5343-92-0 Hygroscopic; surface tension ~45–50 mN/m (288–308 K) in aqueous solutions .
1,2-Butanediol C₄H₁₀O₂ 90.12 584-03-2 Lower viscosity; higher volatility due to shorter chain .
1,2-Hexanediol C₆H₁₄O₂ 118.18 6920-22-5 Increased hydrophobicity; used in cosmetics for antimicrobial properties .
1,2-Octanediol C₈H₁₈O₂ 146.23 1117-86-8 Highly hydrophobic; limited water solubility; stabilizes emulsions .
(2S)-1,2-Pentanediol C₅H₁₂O₂ 104.15 29117-54-2 Stereoisomer; identical physical properties but potential enantioselective activity .

Research Findings and Functional Differences

Surface and Thermodynamic Behavior

  • 1,2-Pentanediol : Exhibits temperature-dependent surface tension (288–308 K) due to hydrophobic interactions at the air-water interface. Surface entropy and enthalpy decrease with rising diol concentration .
  • Longer-Chain Analogs (e.g., 1,2-octanediol) : Higher surface activity and lower critical micelle concentrations (CMCs) due to increased hydrophobicity .

Isotopic Effects in this compound

Deuteration reduces zero-point vibrational energy, leading to:

  • Slower reaction kinetics in deuterated environments.
  • Distinct NMR chemical shifts for precise tracking in reaction mechanisms .

Q & A

Basic: What are the recommended analytical techniques for characterizing isotopic purity in 1,2-Pentanediol-d5?

To confirm isotopic purity (deuteration at specific positions), use NMR spectroscopy (¹H and ²H NMR) to identify residual proton signals and quantify deuterium incorporation. Compare spectral data with non-deuterated analogs (e.g., 1,2-Pentanediol) to detect shifts and splitting patterns . Mass spectrometry (MS) with high-resolution capabilities (e.g., GC-MS or LC-MS) can further validate molecular weight differences caused by deuterium substitution. Calibrate instruments using certified deuterated standards (e.g., phenol-d5 ).

Basic: How can researchers optimize the synthesis of this compound?

Deuterated diols are typically synthesized via catalytic hydrogenolysis using deuterated reagents. For example:

  • Deuterium gas (D₂) : Hydrogenate furfuryl alcohol derivatives (e.g., deuterated intermediates) over Ru/MnOx catalysts in D₂O to replace protons with deuterium .
  • Deuterated solvents : Use D₂O or deuterated alcohols to minimize proton exchange during reactions.
  • Reaction conditions : Optimize temperature (e.g., 150°C) and pressure (1.5 MPa H₂/D₂) to balance reaction rate and isotopic retention .

Advanced: How do isotopic substitutions (e.g., deuterium) affect the thermodynamic properties of this compound compared to its non-deuterated form?

Deuterium increases molecular mass, altering vapor pressure , boiling points , and partition coefficients . Use NIST Chemistry WebBook data for 1,2-Pentanediol as a baseline, then apply the Kirchhoff equation or isotopic substitution models to predict thermodynamic shifts. Experimentally, measure vapor-liquid equilibria (VLE) using gas chromatography with deuterated internal standards . Note: Deuteration may reduce hydrogen-bonding strength, affecting solubility in aqueous systems .

Advanced: How should researchers resolve contradictions in kinetic data when using this compound as a tracer in reaction mechanisms?

Contradictions in kinetic isotope effects (KIE) often arise from:

  • Incomplete deuteration : Verify isotopic purity via NMR/MS .
  • Proton exchange : Use aprotic solvents or low-temperature conditions to minimize H/D exchange.
  • Catalyst interference : Test multiple catalysts (e.g., Ru vs. Pd) to isolate isotope-specific effects .
    Apply Arrhenius analysis to compare activation energies between deuterated and non-deuterated systems. Document all parameters (solvent, catalyst, temperature) to ensure reproducibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Eye protection : Use goggles due to Category 1 eye damage risk .
  • Ventilation : Store in well-ventilated areas away from ignition sources; avoid inhalation of aerosols .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can this compound be used to study solvent isotope effects in aqueous-phase catalytic reactions?

Design experiments comparing reaction rates and selectivities in H₂O vs. D₂O. For example:

  • Hydrogenolysis reactions : Use Ru/MnOx catalysts to assess how deuteration alters intermediate stabilization in water .
  • Kinetic profiling : Monitor deuterium incorporation in products via MS to trace reaction pathways.
    Report solvent dielectric constants and deuterium fraction to contextualize isotope effects .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

  • Temperature control : Store at ≤4°C in amber vials to prevent thermal/photo-degradation .
  • Inert atmosphere : Use argon or nitrogen to displace oxygen in storage containers .
  • Purity checks : Periodically analyze samples via GC-MS to detect decomposition byproducts (e.g., aldehydes or ketones) .

Basic: How is this compound utilized in NMR-based metabolic tracing studies?

As a deuterated tracer, it can:

  • Track metabolic pathways : Introduce this compound into biological systems and monitor deuterium enrichment in downstream metabolites via ²H NMR .
  • Quantify flux rates : Compare ¹H/²H signal ratios to calculate turnover rates in lipid or carbohydrate metabolism. Calibrate with internal standards (e.g., DMSO-d6) .

Advanced: How do structural analogs (e.g., 1,2-butanediol, 1,2-hexanediol) inform toxicity assessments of this compound?

Analog data fill gaps in toxicological profiles:

  • Read-across analysis : Use 1,2-pentanediol (non-deuterated) data for acute toxicity and irritation endpoints .
  • QSAR modeling : Predict ecotoxicity using carbon-chain-length trends from 1,2-glycol analogs .
    Note: Prioritize analogs with similar logP and molecular volume for accurate extrapolation .

Advanced: What experimental controls are essential when studying isotopic effects of this compound in enzymatic systems?

  • Negative controls : Use non-deuterated 1,2-Pentanediol to isolate isotope-specific enzyme inhibition or activation.
  • Solvent controls : Test D₂O vs. H₂O to distinguish solvent isotope effects from substrate deuteration effects.
  • Blind trials : Randomize sample preparation to eliminate bias in kinetic measurements .

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